molecular formula C11H14ClN B13289649 5-chloro-N-cyclobutyl-2-methylaniline

5-chloro-N-cyclobutyl-2-methylaniline

Cat. No.: B13289649
M. Wt: 195.69 g/mol
InChI Key: OFKQZHKDKZRBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-cyclobutyl-2-methylaniline is an organic compound with the molecular formula C11H14ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5-position, a cyclobutyl group at the nitrogen atom, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclobutyl-2-methylaniline typically involves the following steps:

    Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group, forming 5-amino-2-methylaniline.

    Chlorination: The amino group is chlorinated to form 5-chloro-2-methylaniline.

    Cyclobutylation: Finally, the chlorine-substituted aniline is reacted with cyclobutylamine to introduce the cyclobutyl group at the nitrogen atom, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclobutyl-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-Chloro-N-cyclobutyl-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclobutyl-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaniline: Similar structure but lacks the cyclobutyl group.

    N-Cyclobutyl-2-methylaniline: Similar structure but lacks the chlorine atom at the 5-position.

    2-Methylaniline: Lacks both the chlorine atom and the cyclobutyl group.

Uniqueness

5-Chloro-N-cyclobutyl-2-methylaniline is unique due to the presence of both the chlorine atom and the cyclobutyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

5-chloro-N-cyclobutyl-2-methylaniline

InChI

InChI=1S/C11H14ClN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3

InChI Key

OFKQZHKDKZRBNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.